1,2-Dideoxy-1-phenyl-beta-D-ribofuranose is a significant nucleoside analogue, particularly in the field of medicinal chemistry and biochemistry. This compound is characterized by the absence of two hydroxyl groups at the 2' and 3' positions of the ribofuranose sugar, which alters its biological properties and potential applications. The presence of a phenyl group at the anomeric carbon (C1) contributes to its unique reactivity and interaction with biological systems.
The compound can be synthesized from various starting materials, primarily derived from D-ribose or its derivatives. The synthesis often involves multiple steps of protection, deprotection, and functional group transformations to achieve the desired structure.
1,2-Dideoxy-1-phenyl-beta-D-ribofuranose belongs to the class of dideoxynucleosides, which are nucleoside analogues that lack one or more hydroxyl groups on the sugar moiety. This classification is crucial as it influences the compound's interaction with nucleic acids and its potential as an antiviral or anticancer agent.
The synthesis of 1,2-dideoxy-1-phenyl-beta-D-ribofuranose typically involves several key steps:
The synthesis requires careful control of reaction conditions to ensure high selectivity and yield. For instance, protecting groups must be chosen judiciously to prevent unwanted side reactions during subsequent steps.
1,2-Dideoxy-1-phenyl-beta-D-ribofuranose has a molecular formula of C11H13O4 and a molecular weight of approximately 209.22 g/mol. Its structure features:
The compound's stereochemistry is critical for its biological activity, with the beta configuration at C1 being essential for its interaction with nucleic acids.
1,2-Dideoxy-1-phenyl-beta-D-ribofuranose can participate in various chemical reactions typical for nucleosides:
The reactions involving this compound often require specific conditions to favor desired pathways while minimizing side products. For example, N-glycosylation reactions are typically performed under acidic or basic conditions depending on the nucleobase used.
The mechanism by which 1,2-dideoxy-1-phenyl-beta-D-ribofuranose exerts its biological effects is primarily through incorporation into nucleic acids. Once incorporated into RNA or DNA strands, it can disrupt normal base pairing and hinder replication processes.
Studies have shown that dideoxynucleosides like this compound can lead to chain termination during DNA synthesis due to their structural modifications, making them valuable as antiviral agents .
Relevant data includes melting point ranges and spectral data (NMR, IR) confirming structural integrity after synthesis .
1,2-Dideoxy-1-phenyl-beta-D-ribofuranose has several applications in scientific research:
The ongoing research into dideoxynucleosides continues to uncover new therapeutic potentials and applications in drug development .
1,2-Dideoxy-1-phenyl-β-D-ribofuranose (systematic IUPAC name: [(2R,3R,4S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl]methanol) is classified as a C-aryl ribofuranoside and an abasic nucleoside analogue. Its name specifies three critical features:
Structurally, the ribose moiety retains the D-ribofuranose configuration with hydroxyl groups at C3' and C5'. The absence of C1' and C2' hydroxyl groups eliminates anomeric mutarotation and confers exceptional hydrolytic stability. This contrasts with natural nucleosides, where the glycosidic bond is susceptible to enzymatic cleavage. The phenyl ring introduces hydrophobicity and rigidity, enabling unique biomolecular interactions [5] [8].
Table 1: Nomenclature and Structural Features
Feature | Description |
---|---|
IUPAC Name | [(2R,3R,4S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl]methanol |
Carbohydrate Type | C-Aryl glycoside / Abasic C-nucleoside |
Glycosidic Bond | C1'-C (phenyl) linkage (β-configuration) |
Key Absence | No -OH at C1', C2'; No nucleobase |
Stereochemistry | D-series sugar; β-anomer |
The synthesis of aryl C-glycosides emerged in the 1960s–1980s, driven by interest in stable glycosidic linkages. Millican et al. (1984) first synthesized 1,2-dideoxy-1-phenyl-β-D-ribofuranose via Grignard addition to protected 2-deoxyribonolactone, achieving a low 20% yield after laborious anomeric separation [10]. This route faced limitations: poor stereoselectivity and sensitivity of organomagnesium reagents to protecting groups.
A breakthrough came in 1998 with an improved lactone-based route: phenyllithium added to 3,5-di-O-protected-2-deoxy-D-ribonolactone, followed by stereoselective reduction using triethylsilane/boron trifluoride etherate. This method delivered the β-anomer selectively in 27% overall yield from 2-deoxy-D-ribose, circumventing anomeric mixtures [1] [3]. The key step leverages furanosyl oxocarbenium ion intermediates, where the β-face is preferentially attacked due to conformational stabilization by C5'-O5 dipole interactions [8].
This compound’s significance lies in:
Table 2: Key Historical Advances in Synthesis
Year | Synthetic Approach | Key Improvement | Yield/Selectivity |
---|---|---|---|
1984 | Grignard addition to lactone | First synthesis | 20% overall; α/β mixture |
1998 | Phenyllithium addition → BF₃·Et₂O/Et₃SiH reduction | Stereoselective β-anomer formation | 27% overall; β-anomer selective |
2010s | Organozinc/cadmium coupling to α-chloro sugars | Improved functional group tolerance | Up to 69% α-isomer yield |
As a C-nucleoside, this compound exhibits enhanced hydrolytic stability due to its C1'-C(phenyl) bond, which resists enzymatic and acid-catalyzed cleavage. This contrasts with N-nucleosides (e.g., adenosine), where glycosidic bonds dissociate 10⁴–10⁶ times faster due to transition state oxocarbenium ion formation [8]. The phenyl group serves as a nonpolar nucleobase isostere, enabling studies on hydrophobic contributions to DNA duplex stability. When incorporated into oligonucleotides, it mimics abasic sites and probes base-stacking interactions without hydrogen-bonding interference [10].
Medicinally, it provides a scaffold for antiviral C-nucleoside development. Its ribose modifications (deoxy, aryl) inspired analogs like Gilead’s GS-5734 (Remdesivir), where C1'-CN substitution enhances metabolic stability. Additionally, 3'-fluorinated derivatives of related aryl nucleosides show promise as chain terminators in antiviral therapy [8] [9].
Table 3: Bond Stability and Biological Implications
Bond Type | Bond Dissociation Energy (kJ/mol) | Acid/Enzyme Resistance | Biological Utility |
---|---|---|---|
C1'-N (Natural) | ~160 | Low | Susceptible to nucleoside phosphorylases |
C1'-C (Phenyl) | ~350 | High | Stable linker for probes/drug scaffolds |
C1'-F (Analog) | ~485 | Very High | Antiviral chain termination |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7